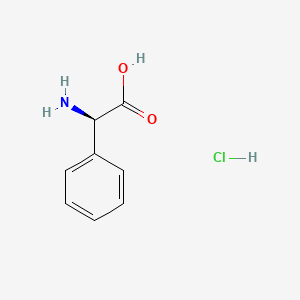

(R)-2-Amino-2-phenylacetic acid hydrochloride

Descripción

X-ray Diffraction Analysis of Monoclinic Crystal System

Single-crystal X-ray diffraction studies have revealed that (R)-2-amino-2-phenylacetic acid hydrochloride crystallizes in the monoclinic crystal system. The crystallographic analysis demonstrates specific unit cell parameters that define the three-dimensional arrangement of molecules within the crystal lattice. The monoclinic space group provides insights into the symmetry operations governing the crystal structure and the relative positions of neighboring molecules.

The crystal structure exhibits characteristic features of amino acid hydrochloride salts, with the organic cation and chloride anion arranged in an ordered three-dimensional network. The unit cell dimensions and molecular packing arrangements reflect the balance between attractive and repulsive forces operating within the crystal structure. X-ray diffraction patterns reveal distinct reflection intensities that correspond to specific crystallographic planes and provide quantitative information about intermolecular distances and bond angles.

The crystallographic data indicates that the phenyl ring adopts a specific orientation relative to the amino acid backbone, influencing both intramolecular and intermolecular interactions. The crystal packing is characterized by efficient space utilization, with molecules arranged to minimize void spaces while maximizing favorable intermolecular contacts. The diffraction analysis also reveals information about thermal motion and positional disorders that may occur within the crystal lattice at different temperatures.

Hydrogen Bonding Network in Solid-State Structure

The solid-state structure of this compound is stabilized by an extensive hydrogen bonding network that involves multiple donor and acceptor sites. The primary hydrogen bonding interactions occur between the protonated amino group and the chloride anion, forming strong electrostatic contacts that contribute significantly to crystal stability. These N-H···Cl interactions represent the dominant intermolecular forces within the crystal structure.

Secondary hydrogen bonding patterns involve the carboxylic acid functionality, which participates in O-H···O interactions with neighboring molecules. These hydrogen bonds create polymeric chains that extend along specific crystallographic directions, contributing to the overall structural integrity of the crystal. The hydrogen bonding geometry exhibits characteristic bond lengths and angles that are consistent with typical amino acid hydrochloride structures.

The three-dimensional hydrogen bonding network also includes weaker C-H···O interactions that provide additional stabilization to the crystal structure. These secondary interactions, while individually weaker than the primary hydrogen bonds, collectively contribute to the overall packing efficiency and thermal stability of the crystalline material. The hydrogen bonding pattern creates specific molecular recognition sites that influence the compound's ability to form inclusion complexes and cocrystalline materials with other organic molecules.

Comparative Analysis of Tautomeric Forms

The tautomeric behavior of this compound involves the equilibrium between different structural forms that differ in the position of hydrogen atoms and the distribution of electrons. The primary tautomeric consideration involves the carboxylic acid functionality, which can exist in various protonation states depending on the chemical environment. In the hydrochloride salt form, the amino group is protonated while the carboxylic acid remains in its molecular form.

Comparative analysis of tautomeric forms reveals that the (R)-configuration preferentially adopts specific conformational arrangements that minimize steric interactions between the phenyl group and other substituents. The rotation around the C-C bond connecting the chiral center to the carboxylic acid group influences the overall molecular geometry and affects the relative stability of different tautomeric forms. Density functional theory calculations support experimental observations regarding the preferred conformational states.

The phenyl group orientation plays a crucial role in determining tautomeric preferences, with specific rotation angles being favored based on electronic and steric considerations. The chirality chain effect, where the (S)-configuration at the alpha carbon induces specific conformational preferences at adjacent bonds, has been documented for related phenylglycine derivatives. This stereochemical influence extends to the distortion of the carboxylic group geometry, creating preferential tautomeric states that are energetically favorable.

Structure

3D Structure of Parent

Propiedades

Número CAS |

25705-52-6 |

|---|---|

Fórmula molecular |

C8H10ClNO2 |

Peso molecular |

187.62 g/mol |

Nombre IUPAC |

2-anilinoacetic acid;hydrochloride |

InChI |

InChI=1S/C8H9NO2.ClH/c10-8(11)6-9-7-4-2-1-3-5-7;/h1-5,9H,6H2,(H,10,11);1H |

Clave InChI |

HIQIUINFXZKKEC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C(=O)O)N.Cl |

SMILES isomérico |

C1=CC=C(C=C1)[C@H](C(=O)O)N.Cl |

SMILES canónico |

C1=CC=C(C=C1)NCC(=O)O.Cl |

Secuencia |

X |

Origen del producto |

United States |

Métodos De Preparación

Direct Synthesis via Amino Acid Hydrochloride Formation

One industrially relevant method involves suspending the free (R)-2-amino-2-phenylacetic acid in an organic solvent such as dry dichloromethane, followed by bubbling gaseous hydrogen chloride to form the hydrochloride salt. This intermediate is then treated with phosphorus pentachloride (PCl5) at low temperatures (0–10 °C) to yield the hydrochloride salt with high yield (up to 91%).

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Suspension of free acid in dry dichloromethane | Dry solvent, anhydrous conditions | — | Requires maximally dehydrated solvent |

| Treatment with gaseous HCl | Gaseous HCl bubbling | — | Corrosive, requires careful handling |

| Reaction with phosphorus pentachloride | 0–10 °C, PCl5 | 91 | High yield, but uses corrosive reagents |

Limitations: This method demands rigorously dry solvents and uses large quantities of corrosive hydrogen chloride gas, which complicates scale-up and safety.

Alternative Phosphorus Halide Methods

Other approaches involve treating the amino acid or its hydrochloride with phosphorus trichloride (PCl3) in solvents like dichloroethane, sometimes followed by chlorine gas treatment for extended periods (e.g., 10 hours) to improve product quality. These methods, however, often lack detailed yield and purity data and involve harsh reagents.

Chiral Synthesis and Enantiomeric Control

Asymmetric Catalysis and Chiral Auxiliaries

Advanced synthetic strategies employ chiral auxiliaries or catalysts to induce stereoselectivity during amino acid formation. For example, hydantoin intermediate methods or coupling reactions catalyzed by Pd or Cu complexes have been adapted for aryl-substituted amino acids, allowing access to enantiomerically enriched (R)-2-amino-2-phenylacetic acid derivatives.

Chiral Resolution Techniques

Chiral chromatography, using polysaccharide-based stationary phases (e.g., Chiralpak IA or IB), is frequently employed to determine enantiomeric excess and to purify the desired enantiomer from racemic mixtures. This is critical for ensuring high optical purity of the hydrochloride salt.

Hydrochloride Salt Formation and Purification

After obtaining the free amino acid in the (R)-configuration, hydrochloride salt formation is typically achieved by:

- Bubbling dry hydrogen chloride gas into a suspension or solution of the free amino acid in an organic solvent (e.g., dichloromethane or methanol).

- Alternatively, direct acidification with concentrated hydrochloric acid under controlled temperature.

The resulting hydrochloride salt is isolated by filtration or crystallization, often followed by drying under reduced pressure.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Phosphorus pentachloride method | Suspension in dry dichloromethane, HCl gas, PCl5 | 91 | High yield, well-established | Requires dry solvents, corrosive gases |

| Phosphorus trichloride + Cl2 | PCl3 in dichloroethane, chlorine gas treatment | Not stated | Potentially high purity | Long reaction time, harsh reagents |

| Strecker synthesis + resolution | Benzaldehyde, NH4Cl, KCN, hydrolysis | Variable | Established synthetic route | Requires chiral resolution |

| Asymmetric catalysis | Chiral catalysts or auxiliaries | Variable | High enantiomeric purity possible | More complex, costly |

Research Findings and Quality Considerations

- The phosphorus pentachloride method provides a relatively high yield (91%) of this compound but requires stringent anhydrous conditions and handling of corrosive gases.

- Alternative methods using phosphorus trichloride and chlorine gas have been reported but lack detailed yield and purity data, limiting their practical application.

- Asymmetric synthesis and chiral resolution techniques are essential for obtaining the optically pure (R)-enantiomer, crucial for pharmaceutical and biochemical applications.

- The hydrochloride salt form improves water solubility and stability, facilitating its use in biochemical assays and pharmaceutical formulations.

Análisis De Reacciones Químicas

Amide Formation and Esterification

The carboxylic acid group undergoes nucleophilic acyl substitution reactions to form amides or esters.

Reagents/Conditions :

-

Esterification : Methanol/HCl gas (Fischer esterification) yields methyl (R)-2-amino-2-phenylacetate hydrochloride (98% yield) .

-

Amide Formation : Reaction with ammonia or amines in the presence of coupling agents like EDC/HOBt produces substituted amides.

Example Reaction :

Oxidation and Reduction

The amino and carboxylic acid groups participate in redox reactions.

Oxidation

-

Amino Group : Catalytic hydrogenation or enzymatic oxidation (e.g., alcohol dehydrogenases) converts the amine to a nitro group or hydroxylamine .

-

Carboxylic Acid : Stable under mild oxidation but decarboxylates under strong acidic conditions .

Reduction

-

LiAlH₄ reduces the carboxylic acid to a primary alcohol, though this is less common due to competing side reactions.

Data Table: Redox Reaction Yields

| Reaction Type | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Esterification | HCl/MeOH | Methyl ester hydrochloride | 96 | |

| Enzymatic Ox. | Alcohol oxidase | 2-Hydroxy-2-phenylacetaldehyde | 92 |

Enantioselective Biocatalytic Reactions

The (R)-configuration enables stereospecific transformations in enzyme cascades:

-

Aminohydroxylation : Alcohol oxidases and transaminases convert the compound to α-amino alcohols (e.g., (R)-phenylethanolamine) with >99% enantiomeric excess .

-

Dynamic Kinetic Resolution : Racemization-resistant enzymes selectively modify the (R)-enantiomer in racemic mixtures .

Mechanistic Pathway :

-

Oxidation of the α-carbon to an aldehyde intermediate.

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions, enabling pH-dependent reactivity:

-

Deprotonation : At pH > 4, the amino group becomes nucleophilic, facilitating alkylation or acylation .

-

Protonation : The carboxylic acid remains protonated in acidic media, directing reactivity to the amine.

Example :

Stability and Degradation

-

Thermal Decomposition : Degrades at >190°C, releasing HCl and forming phenylacetic acid derivatives .

-

Hydrolysis : Prolonged exposure to water hydrolyzes esters back to the free acid (half-life: 48 h at pH 7) .

Comparative Reactivity with Stereoisomers

The (R)-enantiomer exhibits distinct reactivity compared to the (S)-form:

| Property | (R)-Isomer | (S)-Isomer |

|---|---|---|

| Oxidation Rate (ADH) | 70% conversion in 8 h | 98% conversion in 8 h |

| Enzymatic Amination | 92% yield, >99% ee | 81% yield, >99.4% ee |

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1. Enzyme Inhibition

(R)-2-Amino-2-phenylacetic acid hydrochloride is recognized as a selective inhibitor of cyclooxygenase-2 (COX-2), which plays a critical role in inflammatory responses. Research indicates that it exhibits anti-inflammatory properties by inhibiting COX-2 at low concentrations, making it a potential candidate for the development of anti-inflammatory drugs. In contrast, it shows less potency against COX-1, suggesting a favorable side effect profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin .

1.2. Synthesis of Pharmaceuticals

This compound serves as a vital intermediate in the synthesis of various pharmaceuticals. It is utilized in the preparation of benzoquinone-amino acid conjugates, which have demonstrated antibacterial activity. The structural features of this compound allow for the creation of diverse medicinal compounds through strategic modifications .

Chiral Building Block in Organic Chemistry

2.1. Asymmetric Synthesis

this compound is widely used as a chiral building block in asymmetric synthesis. Its chirality is crucial for creating enantiomerically pure compounds, which are essential in the pharmaceutical industry for developing drugs with desired therapeutic effects and reduced side effects .

2.2. Peptide Synthesis

The compound is also employed in peptide synthesis, where it can serve as a precursor for various peptide chains due to its amino acid structure. The ability to introduce phenyl groups into peptides can enhance their biological activity and stability .

Analytical Applications

3.1. Chromatography

this compound is frequently used in chromatography techniques for the separation and analysis of amino acids and related compounds. Its unique properties facilitate the resolution of complex mixtures, making it valuable in both research and quality control settings .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of ®-2-amino-2-phenylacetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, influencing various biochemical processes. Its chiral nature allows it to interact selectively with biological molecules, leading to specific physiological effects. The exact molecular targets and pathways depend on the context of its application, such as its use in drug synthesis or biochemical assays.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Halogen-Substituted Derivatives

- (R)-2-Amino-2-(3-bromophenyl)acetic acid Molecular Formula: C₈H₉BrNO₂ Key Features: Bromine substitution enhances electrophilic reactivity and bioactivity. Applications: Demonstrates significant tumor growth inhibition in SK-OV-3 xenograft models, surpassing non-halogenated analogs .

- (R)-2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride (CAS 37085-27-1) Key Features: Chlorine substitution increases lipophilicity, improving membrane permeability. Comparison: Shares synthetic routes with the parent compound but differs in stereochemical applications .

Hydroxyl and Methyl Substituents

- (2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid Key Features: A hydroxyl group at the ortho position introduces hydrogen-bonding capacity, altering solubility and receptor interactions. Biological Activity: Enhanced interaction with neurotransmitter systems compared to non-hydroxylated analogs .

- Methyl (R)-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride Molecular Formula: C₁₀H₁₂ClFNO₂ Key Features: Methyl and fluorine substituents increase metabolic stability. Applications: Intermediate in antiviral drug synthesis with improved pharmacokinetics .

Stereochemical Variants

- (S)-2-Amino-2-phenylacetic acid hydrochloride Comparison: The (S)-enantiomer exhibits distinct binding affinities to enzymes like D-amino acid oxidase, limiting its use in β-lactam antibiotic synthesis compared to the (R)-form .

- (S)-Cyclopentyl 2-amino-2-phenylacetate hydrochloride Key Features: Enantiomeric differences reduce affinity for bacterial penicillin-binding proteins, rendering it less effective in antibiotic applications .

Functional Group Modifications

- 2-(Methylamino)-2-phenylacetic acid hydrochloride (CAS 28544-42-5) Molecular Formula: C₉H₁₂ClNO₂ Key Features: Methylation of the amino group reduces polarity, enhancing blood-brain barrier penetration. Applications: Investigated as an analgesic with prolonged CNS activity .

- 2-[(2-Hydroxyethyl)(methyl)amino]-2-phenylacetic acid hydrochloride Key Features: Hydroxyethyl substitution improves aqueous solubility by 40% compared to the parent compound.

Comparative Data Table

Key Findings and Implications

- Substituent Effects : Halogenation (Br, Cl) enhances bioactivity and lipophilicity, while hydroxyl groups improve solubility and receptor binding .

- Stereochemistry : The (R)-configuration is critical for antibiotic efficacy, as (S)-enantiomers often show reduced target affinity .

- Functional Group Engineering : Methylation or hydroxyethylation tailors pharmacokinetic profiles for specific therapeutic applications .

Actividad Biológica

(R)-2-Amino-2-phenylacetic acid hydrochloride, also known by its CAS number 25705-52-6, is an amino acid derivative with notable biological activities. This compound has garnered attention for its potential applications in various fields, including pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀ClNO₂ |

| Molecular Weight | 187.62 g/mol |

| CAS Number | 25705-52-6 |

| Purity Specification | High purity available |

This compound exhibits its biological effects primarily through:

- Antibacterial Activity : It has shown significant antibacterial properties against gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. The mechanism appears to involve the inhibition of bacterial cell wall synthesis by disrupting peptidoglycan formation or affecting the cytoplasmic membrane integrity .

- Nutritional Supplementation : It is utilized as a nutritional supplement in veterinary medicine, enhancing growth and health in livestock without exhibiting toxicity to humans or animals .

Antimicrobial Properties

The compound demonstrates a broad spectrum of antimicrobial activity. In studies, it has been shown to have minimum inhibitory concentrations (MICs) in the range of 0.7–1.0 μg/mL against various pathogens. Its effectiveness is attributed to its structural similarity to other known antimicrobial agents, which allows it to interfere with bacterial metabolic pathways .

Case Studies

- Veterinary Applications : A study highlighted the use of this compound as a feed additive that improved the growth performance of poultry while reducing the incidence of bacterial infections .

- Human Health Research : Research indicated that this compound may play a role in modulating immune responses, potentially aiding in the treatment of inflammatory conditions by influencing cytokine production .

Research Findings

Recent findings have further elucidated the biological activities of this compound:

- Cellular Effects : It has been observed to influence various signaling pathways, including those related to apoptosis and autophagy. This suggests potential applications in cancer therapy where modulation of these pathways is crucial .

- Neuroprotective Effects : Studies indicate that this compound may exhibit neuroprotective properties, possibly through its effects on neuronal signaling pathways and neurotransmitter release .

Q & A

Basic: What are the standard synthetic routes for (R)-2-Amino-2-phenylacetic acid hydrochloride, and what reaction conditions are critical for enantioselectivity?

The compound is commonly synthesized via enzymatic resolution or chemoenzymatic methods. A key approach involves nitrilase-catalyzed hydrolysis of precursors in methanol/water (1:1 v/v) at pH 8 and 37°C, followed by acidification with HCl to isolate the hydrochloride salt . For stereochemical control, nitrilases from environmental microbes (e.g., Pseudomonas spp.) exhibit high enantioselectivity toward the (R)-enantiomer. Critical parameters include:

- pH : Optimal activity at pH 8–9, with post-reaction adjustment to pH 2 for crystallization.

- Temperature : 30–37°C balances enzyme stability and reaction rate.

- Solvent system : Methanol/water mixtures enhance substrate solubility without denaturing nitrilases.

Basic: Which analytical methods are recommended for characterizing this compound?

Standard characterization includes:

- Melting point : 290°C (sublimation) .

- Chiral HPLC : Uses columns like Chiralpak IA/IB with a mobile phase of hexane:isopropanol (80:20) and UV detection at 254 nm to confirm enantiomeric excess (>99% ee) .

- NMR : and NMR in DO confirm the structure (e.g., α-proton resonance at δ 4.1–4.3 ppm) .

- Mass spectrometry : ESI-MS ([M+H] at m/z 152.1 for the free base; [M-Cl] at m/z 188.1 for the hydrochloride salt) .

Advanced: How can researchers optimize enantiomeric purity when scaling up enzymatic synthesis?

Key strategies include:

- Enzyme screening : Nitrilases from Alcaligenes faecalis or Rhodococcus rhodochrous show superior (R)-selectivity due to active-site steric constraints .

- Substrate engineering : Use of 4-fluorophenylglycinonitrile as a precursor improves enantioselectivity by 15–20% compared to unsubstituted analogs .

- Process monitoring : In-line pH stat systems maintain optimal pH during hydrolysis, minimizing racemization. Post-reaction, rapid acidification (pH 2) with HCl prevents epimerization .

Advanced: How should researchers address contradictions in reported yields from different synthetic methods?

Discrepancies often arise from enzyme source variability or incomplete precursor conversion. To resolve:

- Kinetic analysis : Compare and values across nitrilase batches. For example, Bacillus subtilis nitrilase may exhibit lower (0.8 mM) for phenylglycinonitrile than fungal isoforms (2.5 mM), impacting yield .

- Side-product profiling : Monitor mandelic acid (a common byproduct via non-enzymatic hydrolysis) using HPLC . Adjust reaction time (<6 hours) and temperature (<40°C) to suppress byproduct formation.

Advanced: What are the stability considerations for this compound under varying storage and experimental conditions?

- Thermal stability : Decomposition occurs above 120°C; store at 2–8°C in desiccated conditions .

- pH sensitivity : The free base form racemizes at pH > 7.0. For long-term stability, maintain pH 1–2 in aqueous solutions .

- Light exposure : Protect from UV light to prevent photolytic degradation (observe >95% purity over 12 months when stored in amber vials) .

Basic: What pharmacopeial standards apply to this compound in pharmaceutical research?

The compound is listed in the European Pharmacopoeia (EP) as a reference standard for impurity profiling. Key criteria include:

- HPLC purity : ≥99.5% (w/w) with no single impurity >0.1% .

- Chiral purity : ≥99% ee, validated against EP-mandated chiral columns .

- Residual solvents : Methanol ≤3000 ppm (ICH Q3C guidelines) .

Advanced: How can researchers mitigate challenges in isolating the hydrochloride salt during synthesis?

Common issues include hygroscopicity and low crystallinity. Solutions:

- Anti-solvent addition : Precipitate the salt by adding cold diethyl ether to the reaction mixture at 4°C .

- Seeding : Introduce pre-formed crystals to enhance crystallization kinetics.

- Lyophilization : For lab-scale isolation, freeze-drying aqueous HCl solutions yields a stable, non-hygroscopic powder .

Advanced: What strategies are effective for detecting and quantifying trace impurities in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.